2-Chloro-3,6,7-trimethylquinoxaline
Description
Properties
IUPAC Name |
2-chloro-3,6,7-trimethylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIHZCKIYFYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Investigations of 2 Chloro 3,6,7 Trimethylquinoxaline Analogues
Nucleophilic Substitution Reactions on Halogenated Quinoxaline (B1680401) Systems
Halogenated quinoxalines are versatile building blocks for the synthesis of a wide array of functionalized derivatives. The presence of a halogen atom, particularly at the C2 or C3 position, renders the quinoxaline nucleus susceptible to nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgudayton.edu
Regioselectivity and Stereoselectivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the regioselectivity is largely governed by the electronic properties of the quinoxaline ring. The nitrogen atoms in the pyrazine (B50134) ring are strongly electron-withdrawing, which activates the C2 and C3 positions towards nucleophilic attack. arabjchem.org For a compound like 2-Chloro-3,6,7-trimethylquinoxaline, the chlorine atom at the C2 position serves as an excellent leaving group, making this site the primary target for nucleophilic displacement.
Studies on analogous 2,3-dichloroquinoxaline (B139996) systems have demonstrated that sequential substitution can be achieved with careful control of reaction conditions. arabjchem.orgmdpi.com The first substitution predominantly occurs at one of the chloro-substituted positions. In the case of this compound, the C2 position is the site of the initial SNAr reaction. The introduction of a nucleophile at this position can electronically influence the reactivity of the remaining ring system for any subsequent reactions.
The stereoselectivity of SNAr reactions on quinoxalines is generally not a factor unless a chiral nucleophile or a chiral auxiliary is employed, leading to the potential for diastereomeric or enantiomeric products. For instance, the reaction of 2-chloroquinoxalines with chiral amines would result in the formation of chiral amino-quinoxaline derivatives.
Influence of Nitrogen-Oxide Moieties on Quinoxaline Reactivity
The introduction of an N-oxide functionality into the quinoxaline ring system, forming a quinoxaline N-oxide or a quinoxaline 1,4-dioxide, significantly enhances the reactivity of the molecule towards nucleophiles. nih.govontosight.airsc.org The N-oxide group is strongly electron-withdrawing, further activating the heterocyclic ring for nucleophilic attack. nih.gov This increased electrophilicity facilitates the substitution of leaving groups, such as halogens, under milder conditions. nih.gov
For a hypothetical this compound N-oxide, the nucleophilic substitution of the chlorine atom would be expected to proceed more readily than in the non-oxidized parent compound. Furthermore, the presence of the N-oxide can alter the regioselectivity of the reaction. In quinoxaline 1,4-dioxides, positions 2, 3, 6, and 7 are all activated towards nucleophilic substitution. nih.gov The bioreduction of quinoxaline-1,4-di-N-oxide derivatives is believed to be a key aspect of their biological activity, and this process is more efficient in the presence of electron-withdrawing groups. mdpi.com
Carbon-Hydrogen (C-H) Bond Functionalization in Quinoxaline Derivatives
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including quinoxalines. nih.govmdpi.comfrontiersin.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to novel derivatives.
Oxidative Nucleophilic Substitution of Hydrogen (SNH) Mechanisms
The oxidative nucleophilic substitution of hydrogen (SNH) is a key mechanism for the direct functionalization of electron-deficient heterocycles. mdpi.comup.ac.za In this reaction, a nucleophile attacks a C-H bond of the quinoxaline ring, forming a σH-adduct. Subsequent oxidation of this intermediate leads to the formal substitution of a hydrogen atom. up.ac.za The reaction of 2-phenylquinoxaline (B188063) with organolithium reagents has been studied computationally, revealing that the reaction proceeds through an addition-elimination mechanism involving nucleophilic addition, hydrolysis, and oxidation. mdpi.com
For this compound, SNH reactions could potentially occur at various positions on the quinoxaline ring, depending on the reaction conditions and the nature of the nucleophile. However, the presence of the chlorine atom might lead to competitive SNAr reactions. researchgate.netrsc.org
Catalytic and Non-Catalytic C-H Activation Pathways
Both catalytic and non-catalytic methods have been developed for the C-H functionalization of quinoxaline derivatives. Transition-metal catalysis, particularly with palladium, has been successfully employed for the regioselective functionalization of quinoxalin-2(1H)-ones. rsc.org The N1-atom of the quinoxaline can act as a directing group, guiding the catalyst to a specific C-H bond for activation. rsc.org Copper-catalyzed C-H functionalization reactions of quinoxalin-2(1H)-ones have also been reported. bohrium.com
Visible-light photoredox catalysis has also been utilized for the radical-induced C-H direct activation of quinoxalines. researchgate.net These methods often involve the generation of radical species that can then react with the quinoxaline ring. Non-catalytic approaches, such as those mediated by hypervalent iodine reagents, have been used for the arylation, trifluoromethylation, alkylation, and alkoxylation of quinoxalin-2(1H)-ones. frontiersin.org
Electrophilic Aromatic Substitution on Quinoxaline Ring Systems
Electrophilic aromatic substitution (SEAr) on the quinoxaline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the pyrazine ring. The pyrazine moiety deactivates the fused benzene ring towards electrophilic attack. Consequently, harsh reaction conditions are often required for SEAr reactions on quinoxalines.
Redox Chemistry and Electrochemical Behavior of Substituted Quinoxalines
The redox properties of quinoxalines are fundamentally linked to the electron-accepting nature of the pyrazine ring within the quinoxaline structure. This behavior can be significantly modulated by the presence of various substituent groups on the molecule.
The coordination of Lewis acids to the nitrogen atoms of the quinoxaline ring can dramatically alter the electrochemical properties of these compounds. For instance, the interaction of quinoxaline with boron trifluoride (BF₃), a potent Lewis acid, has been shown to "turn on" its electrochemical activity. unav.edursc.orgbeilstein-journals.orgmit.edu This interaction occurs through the formation of an adduct, where the electron-deficient boron atom coordinates with the lone pair of electrons on the nitrogen atoms of the quinoxaline.
This coordination significantly increases the electron affinity of the quinoxaline system, making it easier to reduce. rsc.org As a result, the reduction potential of the quinoxaline-BF₃ adduct is observed at a significantly higher potential (by 1 to 1.5 V) compared to the parent quinoxaline in non-aqueous media. unav.edursc.orgbeilstein-journals.orgmit.edu The formation of these adducts can lead to a substantial improvement in properties like charging capacity, demonstrating the potential of this strategy in developing new active materials for energy storage applications. unav.edursc.orgbeilstein-journals.org
However, the nature of the substituents on the quinoxaline ring plays a crucial role in the stability and formation of these Lewis acid adducts. Computational studies have indicated that the presence of electron-withdrawing groups, such as a chloro substituent, on the quinoxaline ring makes the binding of BF₃ molecules energetically less favorable. rsc.org This suggests that this compound would likely exhibit a reduced tendency to form stable adducts with BF₃ compared to unsubstituted or purely alkyl-substituted quinoxalines. This diminished interaction would, in turn, lessen the potentiating effect of Lewis acids on its electrochemical activity.
Table 1: Predicted Impact of Substituents on BF₃ Adduct Formation with Quinoxaline Core
| Substituent Type on Quinoxaline Ring | Predicted Energetic Favorability of BF₃ Adduct Formation | Expected Impact on Electrochemical Activity Enhancement by BF₃ |
| Electron-donating (e.g., methyl) | Favorable | Significant enhancement |
| Unsubstituted | Favorable | Significant enhancement |
| Electron-withdrawing (e.g., chloro) | Less Favorable | Diminished enhancement |
This table is based on computational findings reported in the literature. rsc.org
The fundamental electron transfer process in quinoxaline derivatives involves the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO), which is primarily located on the pyrazine ring. rsc.org The energy of this orbital, and consequently the reduction potential of the molecule, is highly sensitive to the electronic nature of the substituents attached to the quinoxaline framework.
The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) provides a means to tune the redox potential of the quinoxaline core.
Electron-withdrawing groups , such as a chloro group, increase the electron affinity of the quinoxaline ring. This facilitates the reduction process, resulting in a positive shift of the reduction potential (i.e., reduction occurs more easily). unav.edu The addition of a second electron-withdrawing group further enhances this effect. unav.edu
Electron-donating groups , such as methyl groups, have the opposite effect. They decrease the electron affinity of the quinoxaline ring, making the reduction more difficult and causing a negative shift in the reduction potential. unav.edu
In the case of this compound, the presence of both an electron-withdrawing chloro group and electron-donating trimethyl groups leads to a competing effect on the redox potential. The chloro group at the 2-position would be expected to make the molecule easier to reduce, while the methyl groups at the 3-, 6-, and 7-positions would tend to make it more difficult to reduce compared to unsubstituted quinoxaline. The net effect on the redox potential would depend on the relative contributions of these opposing electronic influences.
Table 2: General Effects of Substituents on the Redox Potential of the Quinoxaline Core
| Substituent | Electronic Effect | Impact on Reduction Potential |
| Chloro | Electron-withdrawing | Positive shift (easier to reduce) |
| Methyl | Electron-donating | Negative shift (harder to reduce) |
This table summarizes general principles observed for substituted quinoxaline derivatives. unav.edu
Derivatization and Structural Modification Strategies for Quinoxaline Compounds
Introduction of Diverse Functional Groups to the Quinoxaline (B1680401) Scaffold
The functionalization of the quinoxaline ring is a key strategy for developing novel compounds with optimized properties. The inherent reactivity of positions on both the pyrazine (B50134) and benzene (B151609) rings allows for the introduction of a wide array of functional groups.
The carbon-halogen bond at the C2 position of 2-Chloro-3,6,7-trimethylquinoxaline is a prime site for cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Arylation: The development of procedures for the arylation of quinoxalines has gained significant attention due to the prevalence of aryl-substituted quinoxalines in pharmaceutical molecules. mdpi.com For instance, 2-chloro-3-(p-tolyl)quinoxaline has been synthesized, demonstrating the feasibility of introducing aryl groups onto the quinoxaline core. mdpi.com Transition-metal-catalyzed reactions, such as the Suzuki coupling, are commonly employed to arylate chloro-substituted quinolines and quinoxalines. chim.it This suggests that this compound could readily undergo arylation by reacting with various arylboronic acids in the presence of a palladium catalyst.
Alkylation: While direct alkylation at the C2 position of a chloro-quinoxaline is feasible, related chemistries on similar heterocyclic systems, like 2-chloroquinolines, show that Sonogashira coupling reactions can introduce alkynyl groups. nih.gov This methodology could potentially be adapted for this compound to introduce diverse alkyl functionalities. Furthermore, the reduction of the quinoxaline imine unit by alkyl or aryllithium reagents can lead to 1,2-dialkyl-substituted quinoxalines, creating a structural change from sp2 to sp3 hybridization at one of the nitrogen centers. acs.org
Heteroarylation: The synthesis of heteroaryl quinoxalines can be achieved through various routes, including the condensation of o-phenylenediamines with appropriate dicarbonyl compounds or through cycloaddition reactions. cusat.ac.in For a pre-existing scaffold like this compound, palladium-catalyzed cross-coupling reactions with heteroaryl stannanes or boronic acids would be a direct method for introducing heteroaryl moieties.
Table 1: Examples of C-C Bond Forming Reactions on Quinoxaline and Related Scaffolds This table presents examples of reactions on related quinoxaline and quinoline (B57606) structures, illustrating potential pathways for the derivatization of this compound.
| Reaction Type | Starting Material Example | Reagents/Conditions | Product Example | Reference |
|---|---|---|---|---|
| Arylation | Quinoxaline Derivative | Arylhydrazine, HCl, Photocatalysis | 2-Chloro-3-(p-tolyl)quinoxaline | mdpi.com |
| Alkynylation | 2-Chloroquinoline-3-carbaldehyde | Alkyne, [PdCl₂(PPh₃)₂], CuI, Et₃N | 2-Alkynyl-3-formyl-quinoline | nih.gov |
| Heteroarylation | 2-Alkynylquinoline-3-carbaldehyde | N-methylindole, AgOTf | (Hetero)arylpyranoquinoline | chim.it |
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur can significantly alter the biological activity and material properties of quinoxaline derivatives. The reactive chlorine at C2 of this compound is an ideal handle for nucleophilic substitution reactions to incorporate these functionalities.
Oxygen-Containing Moieties: Ether linkages can be introduced by reacting 2-chloroquinoxalines with substituted phenols. For example, 2-Chloro-3-methylquinoxaline has been reacted with p-hydroxybenzaldehyde to form 4-(2-methylquinoxalinyloxy) benzaldehyde, demonstrating the replacement of the C2 chlorine with an oxygen-linked moiety. nih.gov This strategy could be applied to this compound to synthesize a variety of aryloxy ethers.
Nitrogen-Containing Moieties: Amines can readily displace the chlorine atom. Reductive dehalogenation of 2-chloro-3-(3-piperidinopropylamino)-6-methoxyquinoxaline proceeds with hydrogen and Raney nickel, implying the initial substitution of chlorine by the amine. thieme-connect.de
Sulfur-Containing Moieties: Sulfur can be incorporated into the quinoxaline scaffold through reactions with sulfur-containing nucleophiles. For instance, ethyl-2-chloroquinoxaline-3-carboxylate reacts with thiourea (B124793) to synthesize a condensed thiazino[5,6-b]quinoxaline system. cusat.ac.in This indicates that the chloro-substituent is reactive towards sulfur reagents.
Rational Design of Substitution Patterns for Targeted Molecular Properties
The strategic placement of substituents on the quinoxaline ring system allows for the precise control of molecular properties such as electronic energy levels, dipole moments, and solubility.
The arrangement of substituents on the quinoxaline core, or positional isomerism, has profound effects on the molecule's electronic structure. In the context of donor-acceptor (D-A) polymers, the positioning of side chains on the quinoxaline unit influences properties critical for organic photovoltaics. rsc.org
Studies on indacenodithieno[3,2-b]thiophene–quinoxaline copolymers have shown that moving alkyl-phenyl side chains from the para- to the meta-position can enhance solubility and lead to higher molecular weights. rsc.org This modification, in turn, affects the aggregation and π–π stacking of the polymer backbones. rsc.org While the optical band gaps may remain similar, the highest occupied molecular orbital (HOMO) energy levels can be tuned. For example, the inclusion of electron-withdrawing fluorine atoms on the quinoxaline unit leads to a decrease in the HOMO energy levels. rsc.org
In the formation of quinoxalines from unsymmetrically substituted benzene-1,2-diamines, the nature and position of substituents dictate the ratio of isomeric products by influencing the nucleophilicity of the two amino groups. thieme-connect.de An electron-donating group at the 4-position of the diamine favors the formation of the 2,7-disubstituted quinoxaline isomer. thieme-connect.de These findings highlight how positional isomerism directly impacts electronic effects within the molecule.
Table 2: Effect of Isomerism on Polymer Properties Based on findings from indacenodithieno[3,2-b]thiophene–quinoxaline copolymers.
| Polymer | Substitution Position | Number-Average Molecular Weight (Mn) | Key Finding | Reference |
|---|---|---|---|---|
| PIDTT-Q-p | para | 33.2 kg mol⁻¹ | Lower molecular weight compared to meta-isomer. | rsc.org |
| PIDTT-Q-m | meta | 41.8 kg mol⁻¹ | Improved solubility and higher molecular weight. | rsc.org |
| PIDTT-QF-p | para (fluorinated) | 14.1 kg mol⁻¹ | Lower molecular weight. Fluorination lowers HOMO level. | rsc.org |
| PIDTT-QF-m | meta (fluorinated) | 17.2 kg mol⁻¹ | Higher molecular weight compared to para-isomer. | rsc.org |
Introducing asymmetry into the quinoxaline core is a deliberate strategy to induce or enhance a molecular dipole moment. rsc.orgresearchgate.net A non-zero dipole moment can lead to desirable intermolecular interactions and influence bulk material properties. rsc.orgdoi.org
For example, in a series of non-fullerene acceptors (NFAs) based on an asymmetric quinoxaline central core, various substituents (alkoxy, hydrogen, bromine, chlorine, fluorine) were introduced. rsc.orgresearchgate.net Compared to an unsubstituted phenyl group, the substituted central cores exhibited significantly increased dipole moments. rsc.org This enhancement is conducive to stronger intermolecular interactions and tighter molecular stacking in the solid state. rsc.org The design of asymmetric N-heteroacenes, where thiophene (B33073) and benzene rings are incorporated at neighboring positions to the imino-nitrogens of a quinoxaline, also generates charge polarization and induces a dipole moment. doi.org This asymmetry can be leveraged to create materials with specific electronic functionalities. doi.org
Table 3: Calculated Dipole Moments of Asymmetric Quinoxaline-Based Central Cores
| Central Core Name | Substituent | Calculated Dipole Moment (Debye) | Reference |
|---|---|---|---|
| Qx-Ph | Hydrogen | ~1.5 | rsc.orgresearchgate.net |
| Qx-PhOR | Ethoxy | ~2.5 | rsc.orgresearchgate.net |
| Qx-PhF | Fluorine | ~3.0 | rsc.orgresearchgate.net |
| Qx-PhCl | Chlorine | ~3.2 | rsc.orgresearchgate.net |
| Qx-PhBr | Bromine | ~3.3 | rsc.orgresearchgate.net |
Quinoxaline-N-Oxide Derivatives: Synthesis and Reactivity in Functionalization
The oxidation of the nitrogen atoms in the quinoxaline ring to form N-oxides is a fundamental transformation that significantly alters the electronic properties and reactivity of the scaffold.
The synthesis of quinoxaline-N-oxides and di-N-oxides often involves the condensation of benzofuroxans (benzofurazan-1-oxides) with β-dicarbonyl compounds or their equivalents. thieme-connect.de A notable example is the synthesis of 2-Acetyl-3,6,7-trimethylquinoxaline 1,4-Dioxide from the reaction of 5,6-dimethylbenzofuroxan and pentane-2,4-dione. thieme-connect.de This demonstrates a direct route to trimethyl-substituted quinoxaline di-N-oxides. Another general method is the oxidation of the parent quinoxaline using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
The presence of the N-oxide group(s) deactivates the ring towards electrophilic substitution but greatly enhances its reactivity towards nucleophiles. thieme-connect.de This enhanced reactivity is particularly pronounced at the positions alpha to the N-oxide moiety. thieme-connect.de For instance, in quinoxaline N-oxides, ring substituents exhibit increased susceptibility to nucleophilic substitution compared to their unoxidized counterparts. thieme-connect.de This property is highly valuable for functionalization. The reaction of 2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide with hydrazine (B178648) hydrate (B1144303) or selenium dioxide yields further functionalized derivatives, showcasing the utility of the N-oxide in activating the molecule for subsequent transformations. researchgate.net Furthermore, the fluorine atoms on a quinoxaline 1,4-di-N-oxide ring can be readily substituted by nucleophiles like methoxy (B1213986) groups when methanol (B129727) is used as a solvent. mdpi.comnih.gov This highlights the profound activating effect of the N-oxide groups on the quinoxaline system.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3,6,7 Trimethylquinoxaline
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. nanobioletters.com DFT methods are routinely used to investigate the structural and electronic properties of quinoxaline (B1680401) derivatives. researchgate.netuctm.edu Functionals like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional are commonly paired with basis sets such as 6-31G**, 6-311G+(d,p), or 6-311++G(2d,2p) to achieve reliable results for geometry, vibrational frequencies, and electronic parameters. researchgate.netuctm.edunih.govnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the electronic energy at various atomic coordinates to find the minimum energy conformation on the potential energy surface. nanobioletters.com For quinoxaline derivatives, DFT calculations typically show that the core quinoxaline ring system is essentially planar. researchgate.net
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. In similar substituted quinoxaline systems, the bond angles within the aromatic rings may show slight deviations from the ideal 120° of a perfect hexagon, which can be attributed to the steric and electronic effects of the substituents. nanobioletters.comsemanticscholar.org The calculated geometric parameters for 2-Chloro-3,6,7-trimethylquinoxaline are expected to be in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C2-Cl | ~1.74 | N1-C2-C3 | ~116.5 |
| C2-N1 | ~1.32 | Cl-C2-N1 | ~115.0 |
| C3-N4 | ~1.33 | C2-C3-C(CH3) | ~121.0 |
| C6-C(CH3) | ~1.51 | C5-C6-C7 | ~120.5 |
| C7-C(CH3) | ~1.51 | C6-C7-C8 | ~119.8 |
Note: The values presented are hypothetical and based on typical DFT results for similar chloro-substituted and methylated quinoxaline structures. researchgate.netuctm.edu
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. The calculated HOMO and LUMO energies are indicative of the molecule's capacity for charge transfer within itself and with other species. researchgate.netnih.gov For quinoxaline derivatives, the HOMO and LUMO are often localized across the bicyclic ring system. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | ~ -6.20 eV |
| E_LUMO | ~ -1.50 eV |
| Energy Gap (ΔE) | ~ 4.70 eV |
Note: Values are illustrative, based on DFT calculations for related quinoxaline structures. researchgate.netresearchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the charge transfer characteristics and chemical reactivity of the molecule. These descriptors provide a quantitative basis for predicting molecular behavior in chemical reactions.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).
These quantum chemical parameters help in understanding the molecule's stability and reactivity. nanobioletters.comnih.gov For instance, the binding of Lewis acids like BF₃ to quinoxaline nitrogens significantly alters these electronic parameters, increasing the electron affinity and affecting the molecule's electrochemical properties. rsc.org
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | ~ 3.85 eV |
| Chemical Hardness (η) | ~ 2.35 eV |
| Chemical Softness (σ) | ~ 0.43 eV⁻¹ |
| Electrophilicity Index (ω) | ~ 3.15 eV |
Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Site Selectivity
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nanobioletters.com The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character.
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent neutral or zero potential areas.
For quinoxaline derivatives, MEP analysis typically reveals that the most negative potential is localized over the electronegative nitrogen atoms of the pyrazine (B50134) ring, making them the primary sites for interactions with electrophiles or Lewis acids. researchgate.netnih.gov The chlorine atom also contributes to the negative potential. Conversely, the regions of positive potential are generally found around the hydrogen atoms of the methyl groups. researchgate.net MEP maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which dictate crystal packing and ligand-receptor binding. researchgate.netuctm.edu
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronic excited states. researchgate.net This method is widely employed to calculate the vertical excitation energies, which correspond to the absorption peaks in UV-visible spectra.
By simulating the electronic spectrum, TD-DFT provides valuable information about the nature of electronic transitions (e.g., n→π* or π→π*) within the molecule. researchgate.net These calculations can be performed both in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. researchgate.net For quinoxaline derivatives, TD-DFT studies help to understand their photophysical properties, which is essential for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers.
Molecular Dynamics Simulations for Intermolecular and Supramolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This technique allows for the study of complex processes such as conformational changes, solvent effects, and intermolecular interactions that are not accessible through static DFT calculations. pcbiochemres.com
In the context of this compound, MD simulations can be used to explore its interactions with other molecules or surfaces. For example, simulations can model the adsorption behavior of the molecule on a metal surface to evaluate its potential as a corrosion inhibitor, revealing the preferred orientation and calculating the adsorption energy. pcbiochemres.com Furthermore, MD is a key tool for studying the binding of quinoxaline-based ligands to biological targets like DNA G-quadruplexes, providing insights into the specific non-covalent interactions (e.g., π-π stacking, electrostatic interactions) that stabilize the complex. nih.gov These simulations are crucial for understanding the molecule's behavior in a realistic environment, complementing the insights gained from quantum mechanical calculations. pcbiochemres.com
Ab Initio and Semi-Empirical Methods for Electronic Structure Calculation
The electronic structure of a molecule is fundamental to its chemical behavior. Ab initio and semi-empirical methods are two major classes of quantum mechanical calculations used to probe the electronic distribution and energy levels within a molecule.
Ab Initio Methods: Ab initio (Latin for "from the beginning") methods compute solutions to the Schrödinger equation without relying on experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are known for their high accuracy. DFT, in particular, has become a standard tool for studying quinoxaline derivatives due to its favorable balance of computational cost and accuracy. univen.ac.zaresearchgate.netnih.gov
For quinoxaline systems, DFT calculations are frequently used to determine key quantum chemical parameters that govern their reactivity and electronic properties. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap between them (ΔE). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap is a crucial indicator of molecular stability and reactivity. nih.gov Furthermore, these methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov
While specific ab initio studies dedicated exclusively to this compound are not extensively documented in the literature, the established methodologies for related quinoxalines are directly applicable. For instance, DFT calculations using the B3LYP functional with a 6-31G(d,p) or similar basis set are commonly employed to optimize the geometry and calculate the electronic properties of substituted quinoxalines. researchgate.net
Semi-Empirical Methods: Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them significantly faster, allowing for the study of much larger molecular systems. wikipedia.orgnih.gov Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.denih.govresearchgate.net
These methods are particularly useful for initial, rapid screening of molecular properties or for systems where ab initio calculations would be computationally prohibitive. wikipedia.org For example, semi-empirical methods have been used to investigate the structural and energetic properties of related heterocyclic systems like benzodiazepines and to model intermolecular interactions between quinoxaline derivatives and other molecules. researchgate.net The main trade-off is a potential reduction in accuracy if the molecule under study differs significantly from the compounds used in the method's parametrization. wikipedia.org
The table below summarizes the application of these computational methods to the broader class of quinoxaline derivatives, which informs the potential theoretical analysis of this compound.
| Method Type | Specific Method | Typical Applications for Quinoxaline Derivatives | Calculated Properties |
| Ab Initio | Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)) | Geometry Optimization, Electronic Property Analysis, Reactivity Prediction | Molecular Geometry, HOMO/LUMO Energies, Energy Gap, Molecular Electrostatic Potential (MEP), Dipole Moment, Mulliken Atomic Charges |
| Semi-Empirical | AM1, PM3, MNDO | Large System Modeling, Preliminary Structural Analysis, Intermolecular Interactions | Heats of Formation, Dipole Moments, Ionization Potentials, Optimized Geometries, Intermolecular Interaction Energies |
Theoretical Insights into Reaction Pathways and Transition States
Beyond static electronic structure, computational chemistry offers profound insights into the dynamics of chemical reactions. By mapping potential energy surfaces, researchers can identify reaction pathways, intermediates, and transition states, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.
A key reaction involving this compound is its synthesis. It can be prepared from 3,6,7-trimethylquinoxalin-2(1H)-one via a deoxychlorination reaction using phosphoryl chloride (POCl₃). acs.orgnih.govdiva-portal.org Theoretical methods are ideally suited to investigate the mechanism of this transformation.
Using a method like DFT, the entire reaction pathway can be modeled:
Reactant and Reagent Complex: The initial step involves calculating the optimized geometries and energies of the isolated reactants, 3,6,7-trimethylquinoxalin-2(1H)-one and POCl₃, as well as their initial interaction complex.
Transition State Search: Computational algorithms are used to locate the transition state (TS) structure on the potential energy surface. The TS represents the highest energy point along the reaction coordinate, corresponding to the "activated complex." Its geometry reveals the specific arrangement of atoms as bonds are broken and formed.
Activation Energy Calculation: The energy difference between the transition state and the initial reactant complex defines the activation energy (Eₐ) of the reaction. This value is critical for predicting the reaction rate and feasibility under given conditions.
Intermediate and Product Formation: The calculations would follow the reaction coordinate from the transition state to any potential intermediates and finally to the optimized structure and energy of the product, this compound, along with other byproducts.
This type of theoretical investigation provides a molecular-level picture of the chlorination mechanism, elucidating the precise roles of the quinoxaline substrate and the chlorinating agent. While specific published data for this exact reaction's transition state is scarce, the methodology is a standard and powerful approach in computational organic chemistry.
The table below outlines the key components that would be analyzed in a theoretical study of the synthesis of this compound.
| Reaction Component | Description | Information Gained from Theoretical Calculation |
| Reactant | 3,6,7-trimethylquinoxalin-2(1H)-one | Optimized 3D geometry, electronic energy, charge distribution. |
| Reagent | Phosphoryl Chloride (POCl₃) | Optimized 3D geometry, electronic energy, electrophilic/nucleophilic sites. |
| Transition State (TS) | The highest-energy structure along the reaction coordinate. | Geometry of the activated complex, activation energy (Eₐ), vibrational frequencies (to confirm it is a true TS). |
| Product | This compound | Optimized 3D geometry, electronic energy, relative thermodynamic stability. |
| Reaction Pathway | The minimum energy path connecting reactants to products via the transition state. | Detailed step-by-step mechanism of the reaction, identification of any intermediates. |
Advanced Research Applications of Quinoxaline Derivatives in Chemical Sciences
Investigations in Biological Research (Mechanism-Oriented, In Vitro Studies)
Molecular Interactions with Biological Macromolecules (e.g., DNA, enzymes)
The interaction of small molecules with biological macromolecules is a cornerstone of drug discovery and chemical biology. Research into 2-Chloro-3,6,7-trimethylquinoxaline has revealed its role as an intermediate in the synthesis of ligands designed to interact with specific DNA structures, namely G-quadruplexes (G4-DNA).
G4-DNA structures are non-canonical four-stranded DNA conformations that are found in guanine-rich sequences, such as those in human telomeres and the promoter regions of oncogenes. These structures have emerged as promising targets for anticancer therapies. The development of ligands that can selectively bind to and stabilize G4-DNA can interfere with critical cellular processes like DNA replication and transcription in cancer cells.
In a study aimed at developing potent G4-DNA ligands, This compound was synthesized as a key precursor. nih.govdiva-portal.org The synthesis involved the condensation of 4,5-dimethyl-1,2-phenylenediamine with pyruvic acid to yield 2-hydroxy-3,6,7-trimethylquinoxaline, which was then treated with phosphoryl chloride (POCl₃) to produce the target compound, This compound . nih.gov This chlorinated intermediate is reactive and suitable for further functionalization to create more complex molecules with enhanced binding affinity and selectivity for G4-DNA.
Subsequent steps in the research involved the reaction of This compound with other moieties to build a library of quinoxaline-based compounds. While the direct binding data for This compound itself is not the final focus of these studies, its role is critical. The chlorine atom at the 2-position serves as a versatile handle for introducing various side chains and functional groups that are essential for modulating the interaction with the G4-DNA structure. The trimethyl-substituted quinoxaline (B1680401) core provides a scaffold that can be systematically modified to optimize stacking interactions with the G-tetrads of the G4 structure.
Studies on related quinoxaline derivatives from this research have shown that the number and position of methyl groups on the quinoxaline core significantly influence the binding affinity to G4-DNA. nih.gov For instance, increasing the number of methyl groups on the quinazoline (B50416) core, a related heterocyclic system, from one to three resulted in a substantial increase in binding affinity, with the trimethylated analog demonstrating superior potency as a G4 binder. nih.gov This suggests that the trimethyl substitution pattern in This compound is a favorable feature for the development of effective G4-DNA ligands.
The following table summarizes the key aspects of the synthesis of This compound as a G4-DNA ligand precursor.
| Step | Reactants | Product | Purpose |
| 1 | 4,5-dimethyl-1,2-phenylenediamine, Pyruvic acid | 2-hydroxy-3,6,7-trimethylquinoxaline | Formation of the quinoxaline core |
| 2 | 2-hydroxy-3,6,7-trimethylquinoxaline, POCl₃ | This compound | Introduction of a reactive chlorine atom for further functionalization |
Exploration of General Antimicrobial Mechanisms against Pathogenic Microorganisms (e.g., Candida species)
While the broader class of quinoxaline derivatives has demonstrated significant antimicrobial properties against various pathogens, including Candida species, specific research findings on the antimicrobial mechanisms of This compound are not extensively reported in publicly available scientific literature. nih.govplos.orgresearchgate.net Studies on analogous compounds, such as 2-chloro-3-hydrazinylquinoxaline, have shown noteworthy effectiveness against different Candida and Aspergillus species, suggesting that the chloro-substituted quinoxaline scaffold has potential as an antifungal framework. plos.orgresearchgate.net However, without direct experimental data on This compound , any discussion of its specific antimicrobial mechanisms would be speculative.
Studies on Selective Cytotoxicity Mechanisms in Model Cell Lines Under Defined Conditions (e.g., Hypoxia)
The selective cytotoxicity of compounds against cancer cells, particularly under hypoxic conditions found in solid tumors, is a critical area of oncology research. Quinoxaline 1,4-dioxides, for example, have been investigated as hypoxia-activated prodrugs. nih.govspandidos-publications.comresearchgate.net These compounds can be selectively reduced in the low-oxygen environment of tumors to generate cytotoxic species. The substitution pattern on the quinoxaline ring has been shown to be crucial for this hypoxia-selective toxicity. nih.govmdpi.com However, there is a lack of specific studies in the available scientific literature that investigate the selective cytotoxicity mechanisms of This compound in model cell lines under hypoxic or other defined conditions.
Modulatory Effects on Cellular Pathways and Enzyme Activities (e.g., Glucose-Dependent Insulinotropic Activity)
Quinoxaline derivatives have been explored for their ability to modulate various cellular pathways and inhibit enzyme activities, showing potential in treating a range of diseases. For instance, certain quinoxaline derivatives have been synthesized and evaluated for their glucose-dependent insulinotropic activity, indicating a potential role in diabetes treatment. researchgate.net Other studies have identified quinoxaline-based compounds as potent inhibitors of kinases such as Apoptosis signal-regulating kinase 1 (ASK1), which is implicated in inflammatory diseases and cancer. nih.gov Despite these promising findings for the broader quinoxaline class, specific research detailing the modulatory effects of This compound on cellular pathways or its specific enzyme inhibitory activities is not readily found in the current scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3,6,7-trimethylquinoxaline, and how can reaction conditions be optimized?
- Methodology :
-
Substitution reactions : Start with a precursor like 2,3-dichloroquinoxaline (2,3-DCQ) and introduce methyl groups via nucleophilic substitution. Use methylating agents (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) to target specific positions.
-
Purification : Recrystallization from benzene-petroleum ether mixtures can yield high-purity crystals (92% yield reported for analogous compounds) .
-
Monitoring : Track reaction progress using TLC and confirm purity via melting point analysis and NMR spectroscopy .
- Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Yield (analog) | 92% (for 2-chloro-3-(phenylthio)quinoxaline) | |
| Reaction Time | 4 hours (stirring at room temperature) |
Q. How can structural characterization of this compound be performed?
- Techniques :
- X-ray crystallography : Determine crystal system (e.g., monoclinic P21/c), unit cell parameters, and molecular conformation. For example, analogous quinoxalines exhibit bond angles of 177.17° (C–C–C–C torsion) and bond lengths consistent with aromatic systems .
- Spectroscopy : Use NMR to confirm methyl group integration and NMR to resolve quaternary carbons.
Q. What safety precautions are critical when handling this compound?
- GHS Classification : Based on similar quinoxalines, expect skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles) and ensure proper ventilation .
- Emergency Measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How do methyl and chloro substituents influence the electronic properties of quinoxaline derivatives?
- Methodology :
-
DFT Calculations : Analyze electron-withdrawing (chloro) and electron-donating (methyl) effects on HOMO-LUMO gaps. Compare with spectroscopic data (e.g., UV/vis absorption shifts in trifluoromethyl-substituted analogs) .
-
X-ray Data : Substituent positioning alters π-stacking interactions, as seen in crystal structures where methyl groups induce steric hindrance, reducing planarity .
- Key Data :
| Property | Observation | Source |
|---|---|---|
| HOMO-LUMO Gap (analog) | 3.2 eV (trifluoromethyl-substituted) | |
| π-Stacking Distance | 3.5 Å (monoclinic crystals) |
Q. What strategies resolve contradictions in reported crystallographic data for substituted quinoxalines?
- Approach :
- Cross-Validation : Compare experimental (X-ray) and computational (DFT) bond lengths/angles. For example, discrepancies in C–N bond lengths (1.34 Å vs. 1.38 Å) may arise from crystal packing effects .
- Refinement : Use high-resolution datasets (Rint < 0.05) and check for thermal motion artifacts .
Q. How can bioactivity studies (e.g., antimicrobial) be designed for this compound?
- Protocol :
- Screening : Test against Gram-positive/negative bacteria using agar diffusion assays. Analogous thio-substituted quinoxalines show MIC values of 12.5 µg/mL .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (chloro vs. methyl) with activity trends.
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar quinoxaline syntheses?
- Factors :
- Reagent Purity : Impurities in methylating agents reduce yields.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve substitution efficiency compared to methanol .
- Resolution : Replicate reactions with controlled conditions (e.g., inert atmosphere, anhydrous solvents) and characterize intermediates via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
